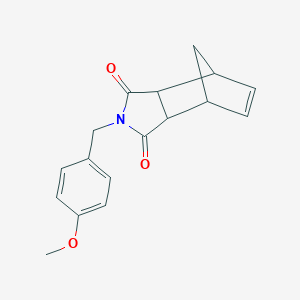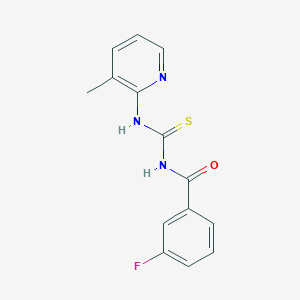![molecular formula C19H23ClN4O5S B398182 N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B398182.png)
N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a chlorophenoxyethyl group, a nitrophenyl group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-nitrophenylpiperazine: This intermediate is synthesized by reacting piperazine with 4-nitroaniline under appropriate conditions.
Introduction of the chlorophenoxyethyl group: The intermediate 4-nitrophenylpiperazine is then reacted with 2-(4-chlorophenoxy)ethylamine to introduce the chlorophenoxyethyl group.
Addition of the methylsulfonyl group: Finally, the compound is treated with methylsulfonyl chloride to introduce the methylsulfonyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]piperazine
- 1-{3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl}-4-(ethylsulfonyl)piperazine
Uniqueness
N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is unique due to the specific combination of functional groups attached to the piperazine ring
Propriétés
Formule moléculaire |
C19H23ClN4O5S |
|---|---|
Poids moléculaire |
454.9g/mol |
Nom IUPAC |
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline |
InChI |
InChI=1S/C19H23ClN4O5S/c1-30(27,28)23-11-9-22(10-12-23)16-4-7-19(24(25)26)18(14-16)21-8-13-29-17-5-2-15(20)3-6-17/h2-7,14,21H,8-13H2,1H3 |
Clé InChI |
RHVADPDPWZOAKE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398099.png)
![N-(4-isopropylphenyl)-2-[2-(mesitylimino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398101.png)
![4-(4-Bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398102.png)
![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398104.png)
![N-(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B398107.png)
![N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398108.png)

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B398110.png)
![2-chloro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398112.png)
![3-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B398114.png)
![8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B398116.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B398117.png)

![2-{3-allyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B398120.png)
